2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C9H7F3N4 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has been described . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline consists of a triazole ring attached to an aniline group with a trifluoromethyl group . The molecular weight of this compound is 228.17 .Chemical Reactions Analysis
The compound has been used as a linker in the construction of Mn(II)/Cu(II) based coordination frameworks . Solution state in situ spectroelectrochemistry of the ligand was measured to gain a deeper understanding of the charge delocalization of the triphenylamine backbone .Scientific Research Applications
- Redox Active Linker : This compound, with its triphenylamine backbone, serves as a redox-active linker. Researchers have successfully incorporated it into Mn(II)/Cu(II) based coordination frameworks . These frameworks exhibit accessible redox states and optical properties.
- Spectroelectrochemistry : Solution-state in situ spectroelectrochemistry, including EPR (electron paramagnetic resonance) and UV/Vis/NIR (ultraviolet-visible/near-infrared) measurements, provides insights into the charge delocalization of the TTPA ligand. DFT (density functional theory) calculations support the assignment of absorption bands for radical cations .
- Proteomics : The compound is used in proteomics research. Its biochemical properties make it valuable for studying protein interactions and functions .
Redox Chemistry and Coordination Frameworks
Biochemical Research
Chemical Properties
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(7(13)3-6)16-5-14-4-15-16/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELXEIUQSUFWOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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